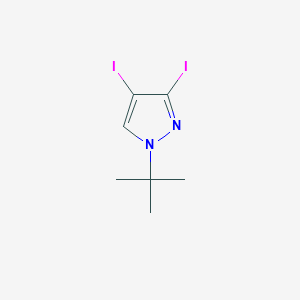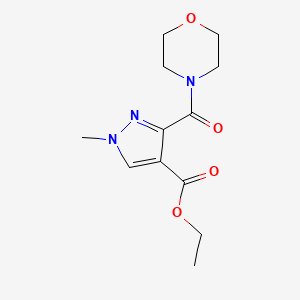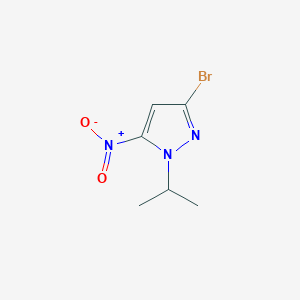![molecular formula C21H19N3O5 B10903302 2-[(5-{(Z)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B10903302.png)
2-[(5-{(Z)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxybenzyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE is a complex organic compound with a unique structure that includes a furan ring, a hydrazone linkage, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the benzamide moiety. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the furan ring with hydrazine derivatives under controlled conditions.
Coupling with Benzamide: The final step involves coupling the hydrazone intermediate with a benzamide derivative, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydrazone linkage may produce amines.
Aplicaciones Científicas De Investigación
2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound’s structural features make it a candidate for use in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE involves its interaction with specific molecular targets. The hydrazone linkage and benzamide moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZOIC ACID: Similar structure but with a carboxylic acid group instead of an amide.
2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]PHENOL: Similar structure but with a hydroxyl group instead of an amide.
Uniqueness
The uniqueness of 2-[(5-{[(Z)-2-(2-FURYLCARBONYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL)OXY]BENZAMIDE lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C21H19N3O5 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
N-[(Z)-[3-[(2-carbamoylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C21H19N3O5/c1-27-17-9-8-14(12-23-24-21(26)19-7-4-10-28-19)11-15(17)13-29-18-6-3-2-5-16(18)20(22)25/h2-12H,13H2,1H3,(H2,22,25)(H,24,26)/b23-12- |
Clave InChI |
BKJMYFBGANSILB-FMCGGJTJSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=CO2)COC3=CC=CC=C3C(=O)N |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)COC3=CC=CC=C3C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-[4-(diethylamino)phenyl]-1-{[2-(2-hydroxy-5-iodo-3-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B10903223.png)
![N-tert-butyl-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10903237.png)



![2-[(2-chlorophenyl)carbonyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B10903257.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-butoxyphenoxy)acetohydrazide](/img/structure/B10903268.png)
![N,N'-ethane-1,2-diylbis[N-benzyl-2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B10903275.png)

![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B10903279.png)

![4-Amino-2-[(2-chlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B10903289.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]pentanehydrazide](/img/structure/B10903300.png)
![2-methoxy-5-[(E)-(2-{[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]benzyl acetate](/img/structure/B10903303.png)
